Cas no 2248353-28-6 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methanesulfonylfuran-2-carboxylate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methanesulfonylfuran-2-carboxylate structure
2248353-28-6 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methanesulfonylfuran-2-carboxylate
CAS No:2248353-28-6
MF:C14H9NO7S
MW:335.288762807846
CID:6282795
PubChem ID:165732091
Update Time:2025-07-18

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methanesulfonylfuran-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methanesulfonylfuran-2-carboxylate
    • EN300-6526601
    • 2248353-28-6
    • Inchi: 1S/C14H9NO7S/c1-23(19,20)8-6-11(21-7-8)14(18)22-15-12(16)9-4-2-3-5-10(9)13(15)17/h2-7H,1H3
    • InChI Key: DGHXEGXOEAZVAD-UHFFFAOYSA-N
    • SMILES: S(C)(C1=COC(C(=O)ON2C(C3C=CC=CC=3C2=O)=O)=C1)(=O)=O

Computed Properties

  • Exact Mass: 335.00997280g/mol
  • Monoisotopic Mass: 335.00997280g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 614
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 119Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methanesulfonylfuran-2-carboxylate Pricemore >>

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1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methanesulfonylfuran-2-carboxylate Related Literature

Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methanesulfonylfuran-2-carboxylate

Research Brief on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methanesulfonylfuran-2-carboxylate (CAS: 2248353-28-6)

In recent years, the compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methanesulfonylfuran-2-carboxylate (CAS: 2248353-28-6) has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.

The compound, characterized by its unique isoindole and furan carboxylate structure, has been investigated for its role as a key intermediate in the synthesis of bioactive molecules. Recent studies highlight its utility in the development of novel enzyme inhibitors, particularly targeting inflammatory and oncogenic pathways. The methanesulfonyl group attached to the furan ring is believed to enhance its binding affinity to specific protein targets, making it a promising scaffold for drug design.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory effects against cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer. The researchers employed molecular docking and kinetic assays to elucidate the binding mechanism, revealing that the 1,3-dioxo-isoindole moiety interacts with key residues in the COX-2 active site. These findings suggest potential applications in anti-inflammatory and anti-cancer therapies.

Further investigations into the pharmacokinetic properties of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methanesulfonylfuran-2-carboxylate have been conducted to assess its drug-likeness. In vivo studies in rodent models indicated moderate bioavailability and metabolic stability, with the compound undergoing hepatic clearance via glucuronidation. These results underscore the need for structural optimization to improve its pharmacokinetic profile while retaining its biological activity.

In addition to its therapeutic potential, recent advancements in synthetic methodologies have streamlined the production of this compound. A 2024 report in Organic Process Research & Development detailed a scalable, one-pot synthesis route that significantly reduces production costs and improves yield. This development is critical for facilitating large-scale manufacturing and further preclinical evaluation.

Despite these promising findings, challenges remain in translating this compound into clinical applications. Issues such as off-target effects and formulation stability need to be addressed in future research. Collaborative efforts between academia and industry are essential to overcome these hurdles and unlock the full potential of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methanesulfonylfuran-2-carboxylate as a therapeutic agent.

In conclusion, the compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methanesulfonylfuran-2-carboxylate represents a versatile and promising candidate in medicinal chemistry. Ongoing research continues to explore its mechanisms of action, optimize its structure, and evaluate its therapeutic efficacy, positioning it as a molecule of interest for future drug development.

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